6-Boronoisoquinoline-3-carboxylic acid

Description

Properties

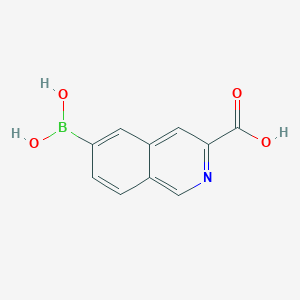

Molecular Formula |

C10H8BNO4 |

|---|---|

Molecular Weight |

216.99 g/mol |

IUPAC Name |

6-boronoisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H8BNO4/c13-10(14)9-4-7-3-8(11(15)16)2-1-6(7)5-12-9/h1-5,15-16H,(H,13,14) |

InChI Key |

ONNWBAAKZJTUCB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)C(=O)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Carbonylation of Halogenated Isoquinolines to Isoquinoline-3-carboxylic Acid Derivatives

A key step in synthesizing isoquinoline-3-carboxylic acid derivatives is the palladium-catalyzed carbonylation of halogenated isoquinolines under carbon monoxide pressure. For example, 3,4-dibromoisoquinoline can be converted into dimethyl 3,4-isoquinolinedicarboxylate, which upon hydrolysis yields 3,4-isoquinolinedicarboxylic acid. Subsequent thermal decarboxylation in anisole affords 4-isoquinoline carboxylic acid derivatives.

This method has been adapted for substituted isoquinolines, including 6-methyl and 4-hydroxy derivatives, indicating its versatility. The general reaction conditions involve:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol |

| Catalyst | Palladium chloride and triphenylphosphine |

| Carbon monoxide pressure | 15–40 atm |

| Temperature | 100–160 °C |

| Reaction time | 3–4 hours |

The process includes:

- Carbonylation of halogenated isoquinoline to dimethyl dicarboxylate.

- Base hydrolysis to dicarboxylic acid.

- Selective decarboxylation to mono-carboxylic acid.

This approach is adaptable for introducing borono groups by substituting halogens with boronic acid derivatives in subsequent steps.

Synthesis of 6-Bromo Isoquinoline Intermediates and Subsequent Transformations

6-Bromoisoquinoline serves as a pivotal intermediate for further functionalization. A reported method involves the carbonylation of 6-bromoisoquinoline under mild CO pressure (3 bar) with palladium acetate and triphenylphosphine catalysts in a DMF/methanol solvent mixture. This yields 6-bromoisoquinoline-3-carboxylic acid derivatives after workup and purification.

The procedure includes:

- Dissolution of 6-bromoisoquinoline and sodium acetate in DMF:MeOH (1:1).

- Addition of Pd(OAc)2 and triphenylphosphine.

- Reaction under 3 bar CO at 95–105 °C for 15 hours.

- Filtration, concentration, and purification by silica gel chromatography.

This method offers advantages such as lower pressure and temperature compared to earlier methods, facilitating industrial-scale production.

Introduction of Borono Group at the 6-Position

The direct preparation of 6-Boronoisoquinoline-3-carboxylic acid often involves the conversion of 6-bromoisoquinoline-3-carboxylic acid derivatives into the corresponding boronic acid via palladium-catalyzed borylation reactions. Although specific protocols for this exact compound are scarce in the public literature, analogous transformations typically proceed as follows:

- Use of bis(pinacolato)diboron or other boron sources.

- Palladium catalysts such as Pd(dppf)Cl2.

- Base such as potassium acetate.

- Solvent like dimethylformamide or dioxane.

- Heating at 80–100 °C under inert atmosphere.

This step replaces the bromide at position 6 with a boronate ester, which can be hydrolyzed to the boronic acid form.

Alternative Synthetic Routes via Tetrahydroisoquinoline Intermediates

Another synthetic route involves starting from 3-bromophenylacetonitrile, which undergoes reduction, amidation, cyclization, and hydrolysis to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This intermediate can be further oxidized or functionalized to achieve the isoquinoline core and introduce borono groups.

The key steps are:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| Reduction | 3-bromophenylacetonitrile to 3-bromophenethylamine | Raney nickel catalyst, H2, methanol/ethanol solvent |

| Amidation | Formation of methyl 3-bromophenethylcarbamate | Methyl chloroformate, acid scavenger, controlled temperature |

| Cyclization | Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 2-oxoacetic acid, concentrated sulfuric acid, THF solvent |

| Hydrolysis | Conversion to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Sulfuric acid treatment |

This route provides an alternative for obtaining 6-bromo isoquinoline derivatives that can be further elaborated to boronic acid analogs.

Summary Table of Key Preparation Steps

Research Results and Analytical Data

- The carbonylation reactions typically show high selectivity for carboxylation at the 3-position of isoquinoline derivatives under palladium catalysis.

- Hydrolysis and decarboxylation steps proceed cleanly with good yields and allow isolation of mono-carboxylic acids.

- The borylation of halogenated isoquinolines is well-documented in literature for related compounds, supporting the feasibility of preparing 6-Boronoisoquinoline-3-carboxylic acid via this route.

- NMR and LC-MS data reported for intermediates confirm the structural integrity of the isoquinoline core and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

6-Boronoisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated isoquinolines or substituted isoquinolines.

Scientific Research Applications

6-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Boronoisoquinoline-3-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-boronoisoquinoline-3-carboxylic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Molecular Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.